Cas no 100763-69-7 (2-Pyrimidinamine, 4-chloro-6-propoxy-)

2-Pyrimidinamine, 4-chloro-6-propoxy- structure
100763-69-7 structure
Product Name:2-Pyrimidinamine, 4-chloro-6-propoxy-
CAS No:100763-69-7
MF:C7H10ClN3O
MW:187.626800060272
CID:3550928
PubChem ID:1712446
Update Time:2025-04-22

2-Pyrimidinamine, 4-chloro-6-propoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, 4-chloro-6-propoxy-
    • 100763-69-7
    • AKOS006275997
    • AA-504/07477033
    • 2-amino-4-chloro-6-propoxypyrimidine
    • 4-chloro-6-propoxypyrimidin-2-amine
    • SCHEMBL5915041
    • BQIWPQFWKBRUPX-UHFFFAOYSA-N
    • Inchi: 1S/C7H10ClN3O/c1-2-3-12-6-4-5(8)10-7(9)11-6/h4H,2-3H2,1H3,(H2,9,10,11)
    • InChI Key: BQIWPQFWKBRUPX-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(N)=N1)OCCC

Computed Properties

  • Exact Mass: 187.05124g/mol
  • Monoisotopic Mass: 187.05124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 187.63g/mol
  • XLogP3: 2
  • Topological Polar Surface Area: 61Ų
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